2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-9-16(5-6-17(12)24-4)26(22,23)21-8-7-15(11-21)25-18-19-13(2)10-14(3)20-18/h5-6,9-10,15H,7-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDKBGFMWEAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Pyrimidine vs. Pyrimidinone: The target compound retains an intact pyrimidine ring, while Compound 9 features a 4-oxopyrimidinone, which may influence hydrogen-bonding interactions in biological systems.
Linker Flexibility : The pyrrolidine ring in the target compound may confer conformational flexibility, whereas Compound 9’s tetrahydrofuran backbone is rigid and stereochemically defined.
Pharmacological Implications (Hypothetical)
- Target Compound : The sulfonamide group is a hallmark of kinase inhibitors (e.g., VEGFR inhibitors) and carbonic anhydrase inhibitors. The 4,6-dimethylpyrimidine may mimic adenine in ATP-binding pockets.
- Compound 9 : The thioether and phosphoramidite groups suggest utility in nucleotide prodrugs or antisense oligonucleotides, as seen in antiviral or anticancer agents .
Q & A
Q. What are the key steps in synthesizing 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine?
- Methodology : The synthesis involves multi-step reactions:
Intermediate preparation : Start with 4,6-dimethylpyrimidin-2-ol, which is reacted with a pyrrolidine derivative (e.g., 1-bromopyrrolidine) to introduce the pyrrolidin-3-yloxy moiety .
Sulfonylation : React the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) to form the sulfonyl-pyrrolidine core .
Purification : Use column chromatography or recrystallization (e.g., from acetonitrile) to isolate the final compound.
- Critical parameters : Control reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios to avoid side reactions.
Q. How is the compound structurally characterized to confirm purity and identity?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and integration ratios. For example, the methyl groups on the pyrimidine ring appear as singlets in 1H NMR .
- Infrared Spectroscopy (IR) : Detect characteristic sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C19H24N4O4S) .
Q. What safety protocols are essential for handling this compound in the lab?
- Precautions :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential inhalation risks from sulfonamide intermediates .
- Store in a dry, cool environment away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Experimental design :
- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading. For example, dichloromethane may be replaced with THF to enhance solubility .
- Flow chemistry : Continuous-flow systems can improve reproducibility and reduce side products, as demonstrated in similar sulfonamide syntheses .
Q. What computational methods aid in predicting the compound’s biological targets?
- Approach :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). The sulfonyl group may act as a hydrogen-bond acceptor in binding pockets .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability under physiological conditions .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Case study :
- Replace the 4-methoxy-3-methylphenyl group with a fluorophenyl moiety to study changes in antiviral activity. In vitro assays (e.g., IC50 determination against RNA viruses) can quantify potency differences .
- Compare anti-inflammatory activity of derivatives using COX-2 inhibition assays, noting how electron-withdrawing groups enhance binding affinity .
Q. How are contradictory data resolved in SAR studies?
- Resolution strategies :
- Meta-analysis : Compare datasets across studies to identify outliers. For example, discrepancies in IC50 values may arise from differences in assay protocols (e.g., cell line variability) .
- Synthetic reproducibility : Replicate conflicting syntheses under controlled conditions to isolate variables (e.g., purity of starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
